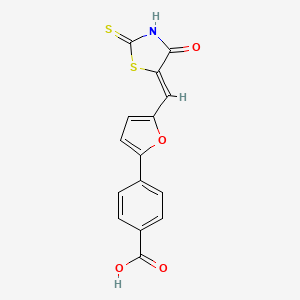![molecular formula C22H22BrNO4S2 B11671800 (5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)
(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{3-Brom-4-[2-(3,4-Dimethylphenoxy)ethoxy]-5-ethoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on: ist eine komplexe organische Verbindung, die sich durch ihre einzigartige molekulare Struktur auszeichnet. Diese Verbindung gehört zur Klasse der Thiazolidinone, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-{3-Brom-4-[2-(3,4-Dimethylphenoxy)ethoxy]-5-ethoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte:
Bildung des Thiazolidinon-Kerns: Der Thiazolidinon-Kern kann durch Reaktion eines geeigneten Aldehyds mit Thioharnstoff in Gegenwart einer Base wie Natriumhydroxid unter Rückflussbedingungen synthetisiert werden.
Einführung der Benzyliden-Gruppe: Die Benzyliden-Gruppe wird durch Kondensation des Thiazolidinon-Kerns mit einem substituierten Benzaldehyd in Gegenwart eines geeigneten Katalysators wie Piperidin unter Rückflussbedingungen eingeführt.
Substitutionsreaktionen: Die endgültige Verbindung wird durch Einführung der Brom-, Ethoxy- und Dimethylphenoxy-Gruppen durch Substitutionsreaktionen unter Verwendung geeigneter Reagenzien und Lösungsmittel erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dazu können die Verwendung fortschrittlicher Katalysatoren, Durchflussreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thioxo-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Benzyliden-Gruppe abzielen und diese in den entsprechenden Alkan umwandeln.
Substitution: Die Bromgruppe kann durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Ammoniak, primäre Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Alkanen.
Substitution: Bildung neuer Derivate mit substituierten Nucleophilen.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{3-Brom-4-[2-(3,4-Dimethylphenoxy)ethoxy]-5-ethoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antimykotische und krebshemmende Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenentwicklung.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Hemmung oder Aktivierung ihrer Funktionen führt.
Beteiligte Wege: Sie kann verschiedene biochemische Wege beeinflussen, wie z. B. Signaltransduktion, Stoffwechselwege oder Genexpression.
Wirkmechanismus
The mechanism of action of (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolidinone core and brominated phenyl group contributes to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5E)-5-{3-Chlor-4-[2-(3,4-Dimethylphenoxy)ethoxy]-5-ethoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on
- (5E)-5-{3-Iod-4-[2-(3,4-Dimethylphenoxy)ethoxy]-5-ethoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on
Einzigartigkeit
- Das Vorhandensein der Bromgruppe in (5E)-5-{3-Brom-4-[2-(3,4-Dimethylphenoxy)ethoxy]-5-ethoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on verleiht im Vergleich zu seinen Chlor- und Iod-Analoga eine einzigartige Reaktivität und potenzielle biologische Aktivität.
- Die spezifische Anordnung der funktionellen Gruppen trägt zu seinen unterschiedlichen chemischen und physikalischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C22H22BrNO4S2 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
(5E)-5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22BrNO4S2/c1-4-26-18-11-15(12-19-21(25)24-22(29)30-19)10-17(23)20(18)28-8-7-27-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3,(H,24,25,29)/b19-12+ |
InChI-Schlüssel |
AGAQEIYXUJVRAU-XDHOZWIPSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Br)OCCOC3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OCCOC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)
![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)

![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11671771.png)
![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11671796.png)
